Pyridine, 4,4'-thiobis[2,3,5,6-tetrafluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 4,4’-thiobis[2,3,5,6-tetrafluoro- is a fluorinated heterocyclic compound that features a pyridine ring substituted with fluorine atoms and a sulfur bridge connecting two pyridine units
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 4,4’-thiobis[2,3,5,6-tetrafluoro- typically involves the nucleophilic substitution of pentafluoropyridine with appropriate nucleophiles. For example, the reaction of pentafluoropyridine with malononitrile under basic conditions (using potassium carbonate in dimethylformamide at reflux) yields 4-substituted 2,3,5,6-tetrafluoropyridine derivatives . The sulfur bridge can be introduced through further reactions involving thiol compounds.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Pyridine, 4,4’-thiobis[2,3,5,6-tetrafluoro- undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the pyridine ring can be substituted by nucleophiles such as malononitrile, piperazine, and tetrazole-5-thiol.
Oxidation and Reduction:
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate in dimethylformamide at reflux.
Oxidation and Reduction: Specific reagents and conditions would depend on the desired transformation and the functional groups present.
Major Products:
Nucleophilic Substitution: 4-substituted 2,3,5,6-tetrafluoropyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Pyridine, 4,4’-thiobis[2,3,5,6-tetrafluoro- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex fluorinated heterocycles and as a reagent in various organic transformations.
Medicine: Investigated for its potential therapeutic properties, although specific examples are limited.
Industry: Used in the development of advanced materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of Pyridine, 4,4’-thiobis[2,3,5,6-tetrafluoro- is not well-documented. its effects are likely mediated through interactions with biological targets, such as enzymes or receptors, due to its fluorinated pyridine structure. The sulfur bridge may also play a role in modulating its activity and interactions.
Vergleich Mit ähnlichen Verbindungen
Pentafluoropyridine: A precursor in the synthesis of Pyridine, 4,4’-thiobis[2,3,5,6-tetrafluoro-.
2,3,5,6-Tetrafluoropyridine: A related compound with similar fluorination but without the sulfur bridge.
Uniqueness: Pyridine, 4,4’-thiobis[2,3,5,6-tetrafluoro- is unique due to the presence of the sulfur bridge connecting two fluorinated pyridine units
Eigenschaften
CAS-Nummer |
19847-40-6 |
---|---|
Molekularformel |
C10F8N2S |
Molekulargewicht |
332.17 g/mol |
IUPAC-Name |
2,3,5,6-tetrafluoro-4-(2,3,5,6-tetrafluoropyridin-4-yl)sulfanylpyridine |
InChI |
InChI=1S/C10F8N2S/c11-1-5(2(12)8(16)19-7(1)15)21-6-3(13)9(17)20-10(18)4(6)14 |
InChI-Schlüssel |
LGOLEKBGIYYHID-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=C(N=C1F)F)F)SC2=C(C(=NC(=C2F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.